molecular formula C15H13N3 B12526436 N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methylaniline CAS No. 819858-17-8

N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methylaniline

Cat. No.: B12526436
CAS No.: 819858-17-8
M. Wt: 235.28 g/mol
InChI Key: AKRTYQRGBOXCMF-UHFFFAOYSA-N
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Description

N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methylaniline is a heterocyclic aromatic organic compound It features a benzimidazole core, which is a bicyclic structure composed of fused benzene and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methylaniline typically involves the condensation of o-phenylenediamine with an aldehyde, followed by oxidation. One common method is the reaction of o-phenylenediamine with 4-methylbenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, in acetonitrile at room temperature. The reaction proceeds through the formation of an intermediate Schiff base, which is then cyclized to form the benzimidazole ring .

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors can be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzimidazole derivatives with different substituents on the nitrogen atom.

    Reduction: Reduction reactions can convert the imine group to an amine group, leading to the formation of N-substituted benzimidazoles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various N-substituted benzimidazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .

Mechanism of Action

The mechanism of action of N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methylaniline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

CAS No.

819858-17-8

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

1-(1H-benzimidazol-2-yl)-N-(4-methylphenyl)methanimine

InChI

InChI=1S/C15H13N3/c1-11-6-8-12(9-7-11)16-10-15-17-13-4-2-3-5-14(13)18-15/h2-10H,1H3,(H,17,18)

InChI Key

AKRTYQRGBOXCMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=NC3=CC=CC=C3N2

Origin of Product

United States

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